Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Methylene Attachment Enables Distinct Scaffold Geometry
The target compound features a methylene bridge attached to the 3-position of the pyridine ring, distinguishing it from its closest regioisomer, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034593-51-4), which attaches at the 4-position. This positional shift alters the three-dimensional orientation of the triazole-carboxamide pharmacophore relative to the furan-pyridine core, which in the TAAR1 triazole carboxamide series has been shown to affect receptor binding conformations [1]. The target compound has a calculated logP of 3.946 [2], indicating moderate lipophilicity suitable for CNS target engagement studies, though experimental logP for the 4-yl analog is not publicly available for direct comparison.
| Evidence Dimension | Regioisomeric attachment point on pyridine ring |
|---|---|
| Target Compound Data | Pyridin-3-yl methylene attachment; logP 3.946 (calculated) [2] |
| Comparator Or Baseline | Pyridin-4-yl methylene attachment (CAS 2034593-51-4); logP not publicly reported |
| Quantified Difference | Positional isomerism – no quantitative biological difference data available |
| Conditions | Computational logP prediction (ZINC tranche EHAB) |
Why This Matters
The attachment point determines the spatial presentation of the carboxamide pharmacophore; researchers pursuing SAR around the pyridine ring position must verify the specific isomer, as binding data from one regioisomer cannot be extrapolated to the other without experimental validation.
- [1] Galley, G., Ghellamallah, C., Norcross, R., & Pflieger, P. (2016). Triazole carboxamides and uses thereof. U.S. Patent No. 9,416,127. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] ZINC Database. Substance ZINC001615612596. Accessed 2026-05-13. View Source
